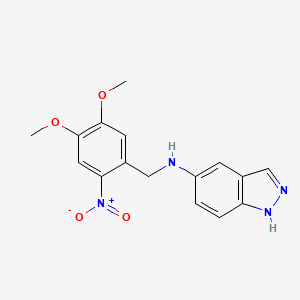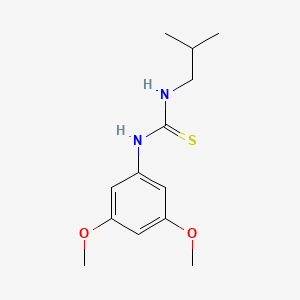
N-(4,5-dimethoxy-2-nitrobenzyl)-1H-indazol-5-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4,5-dimethoxy-2-nitrobenzyl)-1H-indazol-5-amine is a chemical compound that has been extensively studied for its potential applications in scientific research. It is a highly potent and selective inhibitor of protein kinase C (PKC), an enzyme that plays a crucial role in many cellular processes.
Wirkmechanismus
N-(4,5-dimethoxy-2-nitrobenzyl)-1H-indazol-5-amine works by binding to the ATP-binding site of this compound, thereby preventing the enzyme from phosphorylating its target proteins. This leads to a decrease in this compound activity, which can have a wide range of effects on cellular processes.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound depend on the specific cellular processes that are affected by this compound inhibition. Some of the effects that have been observed include a decrease in cell proliferation, changes in cell morphology, and alterations in intracellular signaling pathways.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using N-(4,5-dimethoxy-2-nitrobenzyl)-1H-indazol-5-amine in lab experiments is its high potency and selectivity for this compound. This makes it a valuable tool for studying the function of this enzyme in cells. However, one limitation of this compound is its potential toxicity, which can limit its use in certain experiments.
Zukünftige Richtungen
There are many potential future directions for research on N-(4,5-dimethoxy-2-nitrobenzyl)-1H-indazol-5-amine. Some possible areas of investigation include:
1. Further elucidation of the specific cellular processes that are affected by this compound inhibition with this compound.
2. Development of new analogs of this compound with improved potency and selectivity for this compound.
3. Investigation of the potential therapeutic applications of this compound, particularly in the treatment of cancer and other diseases.
4. Study of the potential side effects and toxicity of this compound, in order to better understand its safety profile.
In conclusion, this compound is a highly potent and selective inhibitor of this compound that has been extensively studied for its potential applications in scientific research. Its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been well characterized, and there are many potential future directions for research on this compound.
Synthesemethoden
The synthesis of N-(4,5-dimethoxy-2-nitrobenzyl)-1H-indazol-5-amine involves several steps, starting with the reaction of 4,5-dimethoxy-2-nitrobenzyl chloride with 1H-indazole-5-amine in the presence of a base. The resulting intermediate is then subjected to further reactions, including N-alkylation and reduction, to yield the final product.
Wissenschaftliche Forschungsanwendungen
N-(4,5-dimethoxy-2-nitrobenzyl)-1H-indazol-5-amine has been used extensively in scientific research to study the role of this compound in various cellular processes. It has been shown to be a highly potent and selective inhibitor of this compound, making it a valuable tool for studying the function of this enzyme in cells.
Eigenschaften
IUPAC Name |
N-[(4,5-dimethoxy-2-nitrophenyl)methyl]-1H-indazol-5-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O4/c1-23-15-6-11(14(20(21)22)7-16(15)24-2)8-17-12-3-4-13-10(5-12)9-18-19-13/h3-7,9,17H,8H2,1-2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAXHFYNHLZEWNT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)CNC2=CC3=C(C=C2)NN=C3)[N+](=O)[O-])OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-[3-(4-methoxyphenyl)acryloyl]-4-methylpiperidine](/img/structure/B5724912.png)


![3-[3-(1-azepanylsulfonyl)-4-methylphenyl]acrylic acid](/img/structure/B5724926.png)

![N-[3-(methylthio)phenyl]-2-(2-nitrophenyl)acetamide](/img/structure/B5724939.png)

![2-methyl-N'-[(3-nitrobenzoyl)oxy]benzenecarboximidamide](/img/structure/B5724955.png)

![4-(5-{[2-(cyclopropylamino)-2-oxoethyl]thio}-1H-tetrazol-1-yl)benzoic acid](/img/structure/B5724968.png)
![methyl 5-{[(3-cyano-4,6-dimethyl-2-pyridinyl)oxy]methyl}-2-furoate](/img/structure/B5725008.png)